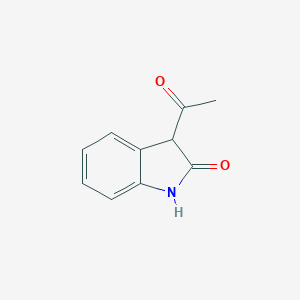![molecular formula C15H20O4 B098184 1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone CAS No. 18780-96-6](/img/structure/B98184.png)
1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone, also known as HDEP-28, is a synthetic compound that belongs to the cathinone family. It is a psychoactive substance that has been used for research purposes due to its potential as a stimulant and its ability to interact with the central nervous system.
Mechanism of Action
The mechanism of action of 1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone involves its ability to interact with the dopamine and norepinephrine transporters in the brain. It binds to these transporters and prevents the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in a stimulant effect that can improve cognitive function and enhance mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased levels of dopamine and norepinephrine in the brain, which can lead to improved cognitive function, enhanced mood, and increased energy levels. However, prolonged use of this compound can lead to tolerance and dependence, which can result in adverse effects on the central nervous system.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone in lab experiments include its potential as a stimulant and its ability to interact with the central nervous system. It can be used to study the effects of dopamine and norepinephrine on cognitive function and mood. However, the limitations of using this compound include its potential for abuse and dependence, which can make it difficult to conduct long-term studies.
Future Directions
There are several future directions for research on 1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone. One direction is to study its potential as a treatment for ADHD and other cognitive disorders. Another direction is to investigate its potential as a tool for studying the dopamine and norepinephrine systems in the brain. Additionally, more research is needed to understand the long-term effects of this compound on the central nervous system and to develop strategies for reducing its potential for abuse and dependence.
Conclusion:
In conclusion, this compound is a synthetic compound that has been used for research purposes due to its potential as a stimulant and its ability to interact with the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, which can lead to improved cognitive function, enhanced mood, and increased energy levels. However, prolonged use of this compound can lead to tolerance and dependence, which can result in adverse effects on the central nervous system. Further research is needed to understand the potential benefits and risks of using this compound for scientific research purposes.
Synthesis Methods
The synthesis of 1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone involves a multi-step process that includes the use of different reagents and solvents. The first step involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with magnesium and iodine to form 3,4-methylenedioxyphenyl-2-propanol. This is followed by the reaction of the propanol with 3-methylbut-2-enal and sodium borohydride to form this compound.
Scientific Research Applications
1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone has been used in scientific research to study its potential as a stimulant and its effects on the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a role in regulating mood, attention, and motivation. This compound has also been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other disorders that affect cognitive function.
properties
CAS RN |
18780-96-6 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-[4-hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone |
InChI |
InChI=1S/C15H20O4/c1-9(2)6-7-11-12(17)8-13(18-4)14(10(3)16)15(11)19-5/h6,8,17H,7H2,1-5H3 |
InChI Key |
KELHULRTPVJHMF-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C)OC)C |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C)OC)C |
synonyms |
4'-Hydroxy-2',6'-dimethoxy-3'-(3-methyl-2-butenyl)acetophenone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



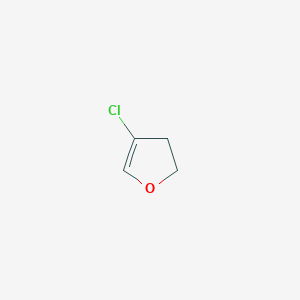
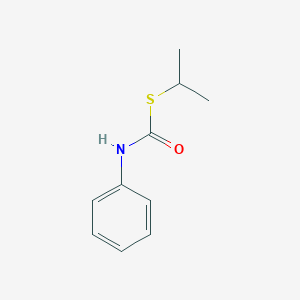

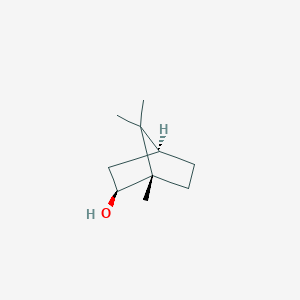
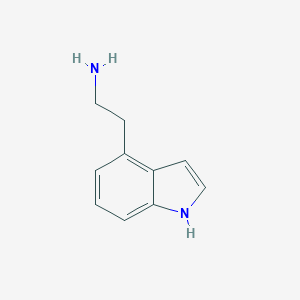



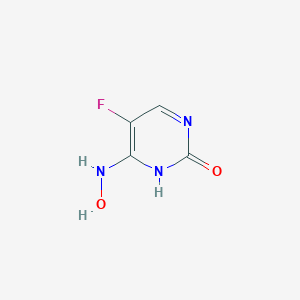

![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)


